4-Position Substitution Pattern: N-Methyl-Sulfonamide vs. 4-Amino and 4-Ether Linked Analogs
The target compound carries an N-methyl-benzenesulfonamide group directly attached at the 4-position of the triazoloquinoxaline core. This substitution pattern is structurally distinct from the 4-diethylamino analogs exemplified in patent EP0107455B1 (e.g., 4-diethylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 98–100°C, MW 269) and from the 4-aryl-ether-linked benzenesulfonamide analog 8ay (IC50 ≈ 150 nM against UT-A1) reported by Lee et al. [1][2]. The direct N-methyl-sulfonamide linkage eliminates the flexible ether spacer present in 8ay, reducing the number of rotatable bonds from 7 (in 8ay) to 4 (target compound), which is predicted to alter both conformational flexibility and target binding mode [3].
| Evidence Dimension | Rotatable bond count as a measure of conformational flexibility and impact on binding entropy |
|---|---|
| Target Compound Data | 4 rotatable bonds (PubChem computed property) |
| Comparator Or Baseline | Compound 8ay (Lee et al., 2018): estimated 7 rotatable bonds due to aryl-ether linker; 4-diethylamino-1-ethyl-triazoloquinoxaline (EP0107455B1): 3 rotatable bonds |
| Quantified Difference | Target compound has 4 rotatable bonds vs. ~7 for 8ay (Δ = 3 fewer rotatable bonds), indicating reduced conformational entropy penalty upon binding relative to the ether-linked series |
| Conditions | In silico; PubChem computed physicochemical properties (XLogP3-AA = 3.8, HBD = 0, HBA = 6) |
Why This Matters
Reduced rotatable bond count can translate to lower entropic penalty upon target binding and potentially improved ligand efficiency; this differentiates the compound from the more flexible ether-linked UT-A1 inhibitor series.
- [1] Lee S, et al. Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT-A1. J Med Chem. 2018;61(7):3209-3217. doi:10.1021/acs.jmedchem.8b00343 View Source
- [2] EP0107455B1 – Triazoloquinoxalines as antidepressants and antifatigue agents. Example 11, 4-diethylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline. European Patent Office. View Source
- [3] PubChem Compound Summary for CID 1846156. Computed physicochemical properties: Rotatable Bond Count = 4, XLogP3-AA = 3.8, H-Bond Donor Count = 0, H-Bond Acceptor Count = 6. View Source
